Cyanidin
Overview
Description
Cyanidin is a natural organic compound belonging to the anthothis compound class of flavonoids. It is a pigment responsible for the red, purple, and blue colors in many fruits and vegetables, such as grapes, bilberries, blackberries, blueberries, cherries, chokeberries, cranberries, elderberries, hawthorns, loganberries, açai berries, and raspberries . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties : Cyanidin has been noted for its antioxidant, antiviral, anticarcinogenic, and anti-inflammatory properties. For instance, it has shown efficacy in alleviating depression-like symptoms through the PI3K/AKT/FoxG1/FGF-2 signaling-modulated neurogenesis enhancement (Xin Shan et al., 2020).
Neuroprotection : Studies have demonstrated this compound's potential in neuroprotection, such as attenuating neuroinflammation mediated by the TLR4/NOX4 pathway in neuroblastoma cells (Sarinthorn Thummayot et al., 2018).
Anticancer Effects : Research has highlighted this compound's potential as an anticancer agent, targeting various proliferative pathways in cancers like breast, liver, lung, prostate, and thyroid (Muhammad Azhaf Safdar et al., 2022).
Diabetes and Metabolic Disorders : this compound has been explored for its role in diabetes treatment and prevention. For instance, it has shown inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are crucial in the management of diabetes (Sarinya Akkarachiyasit et al., 2010).
Renal Protection : Research indicates this compound's protective effects against cisplatin-induced apoptosis in proximal tubular cells, suggesting potential use in preventing cisplatin-induced nephrotoxicity (Si Gao et al., 2013).
Stimulation of Insulin Secretion : this compound has been found to stimulate insulin secretion and increase pancreatic β-cell gene expression, suggesting its application in diabetes management (T. Suantawee et al., 2017).
Aging and Cell Senescence : Studies show this compound's potential in delaying aging processes and attenuating oxidative stress under stress-induced premature senescence cellular models (Mi Jin Choi et al., 2010).
Quantitative Estimation of Metals : this compound has been used as a metallochromic agent in the analysis of heavy metals, offering an alternative method for metal determination in analytical samples (Josephine N. Ike et al., 2019).
Mechanism of Action
Target of Action
Cyanidin, specifically this compound-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets various cellular processes and pathways, contributing to its strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities . Interestingly, this compound compounds can also target the SARS-COV2 virus, inhibiting viral replication .
Mode of Action
This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the adiponectin receptor signaling pathway, which contributes to the activation of AMPK . This compound also influences the NF-κB pathways, disrupting proteasome systems in cases of inflammation and hyperoxidation that ultimately lead to heart disease . Additionally, it’s involved in the biosynthesis of anthocyanins, a group of flavonoids .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid components exhibits non-isothermal kinetic behavior . Furthermore, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility .
Future Directions
Cyanidin has been found to have health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Furthermore, recent evidence suggests that health-promoting effects attributed to anthocyanins may also be related to modulation of gut microbiota . Therefore, future research could focus on further understanding the health benefits of this compound and its potential applications in disease prevention and treatment.
Biochemical Analysis
Biochemical Properties
Cyanidin interacts with various enzymes, proteins, and other biomolecules in the process of anthocyanin biosynthesis . For instance, it interacts with key structural genes in the flavonoid and anthocyanin biosynthesis pathway .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in the color variation of Scutellaria baicalensis flowers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with the F3’5’H, ANS, and 3GT genes in the anthocyanin biosynthesis pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in the metabolic pathways of anthocyanin biosynthesis . It interacts with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin can be synthesized through the shikimate pathway and polyketide synthase (PKS) III in berry plants. The shikimate pathway uses phosphoenolpyruvic acid and erythrose 4-phosphate to form shikimic acid, which further reacts to form specific aromatic amino acids. L-phenylalanine, necessary for this compound production, is synthesized through this pathway .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as berries and other fruits. Advanced biotechnological methods, including the use of engineered strains of Escherichia coli, have been developed to produce this compound-3-O-glucoside (C3G) in large quantities. This involves the use of multi-monocistronic and multi-variate vectors to express the necessary genes for this compound biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Cyanidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to pH changes, exhibiting different colors at different pH levels: red at pH < 3, violet at pH 7-8, and blue at pH > 11 .
Common Reagents and Conditions: Common reagents used in this compound reactions include NADPH, dihydroflavonol 4-reductase, oxygen, alpha-ketoglutaric acid, and anthothis compound synthase. These reagents facilitate the conversion of precursor molecules into this compound .
Major Products: The major products formed from this compound reactions
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZSMAEJFVWIL-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
528-58-5 (chloride) | |
Record name | Cyanidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10157933 | |
Record name | Cyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13306-05-3 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.